Cas no 56943-00-1 ((1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine)
56943-00-1 structure
Product Name:(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine
CAS-nummer:56943-00-1
MF:C6H13N5
MW:155.200919866562
CID:1600709
PubChem ID:191430
Update Time:2025-04-21
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- (1S,2S)-2-methyl-1-(2H-tetrazol-5-yl)butan-1-amine
- 1H-Tetrazole-5-methanamine, alpha-(1-methylpropyl)-, (S-(R*,R*))-
- (1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine
- DTXSID10205483
- 56943-00-1
- Isoleucine tetrazole
-
- Inchi: 1S/C6H13N5/c1-3-4(2)5(7)6-8-10-11-9-6/h4-5H,3,7H2,1-2H3,(H,8,9,10,11)/t4-,5-/m0/s1
- InChI-sleutel: MBPGSKUSSWDBFL-WHFBIAKZSA-N
- LACHT: N[C@H](C1N=NNN=1)[C@@H](C)CC
Berekende eigenschappen
- Exacte massa: 155.11729
- Monoisotopische massa: 155.117
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 3
- Complexiteit: 118
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.1
- Topologisch pooloppervlak: 80.5Ų
Experimentele eigenschappen
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 469.2±30.0 °C at 760 mmHg
- Vlampunt: 207.1±24.6 °C
- Brekindex: 1.535
- PSA: 80.48
- Dampfdruk: 0.0±1.2 mmHg at 25°C
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | M337335-5mg |
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine |
56943-00-1 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337335-10mg |
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine |
56943-00-1 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M337335-50mg |
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine |
56943-00-1 | 50mg |
$ 295.00 | 2022-06-03 |
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Gerelateerde literatuur
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
56943-00-1 ((1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
烟台朗裕新材料科技有限公司
Goudlid
CN Leverancier
Reagentie
Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk